molecular formula C12H18N2O5 B2636020 2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418126-05-2

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2636020
CAS No.: 1418126-05-2
M. Wt: 270.285
InChI Key: IKNRHLFHYHKTEL-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5 and a Boc-protected aminoethyl side chain at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling its use in peptide synthesis and medicinal chemistry applications where selective deprotection is required . Its structural features make it a versatile intermediate for designing peptidomimetics and bioactive molecules, particularly in targeting protease enzymes or GPCRs .

Properties

IUPAC Name

5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-7-9(10(15)16)14-8(18-7)5-6-13-11(17)19-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNRHLFHYHKTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C11H16N2O4 , with a molecular weight of 240.26 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in various chemical reactions.

Physical Properties

  • Melting Point : Not specified in the available literature.
  • Solubility : Generally soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Medicinal Chemistry

The compound serves as a precursor for synthesizing various bioactive molecules. Its structural features make it suitable for modifications that enhance pharmacological properties.

Case Studies

  • Synthesis of Dipeptidomimetics : Research has demonstrated that derivatives of this compound can be used to create dipeptidomimetic analogues, which are essential in developing new drugs targeting specific biological pathways .
  • Fluorescent Probes : The compound has been utilized to synthesize fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time .

Peptide Synthesis

The presence of the Boc group allows for selective protection and deprotection during peptide synthesis. This capability is critical when designing complex peptides with multiple functional groups.

Techniques Used

  • Solid-Phase Peptide Synthesis (SPPS) : The compound can be incorporated into SPPS protocols, where it acts as an amino acid building block. This method is widely used for creating peptides with high purity and yield .
  • Coupling Reactions : The compound participates in coupling reactions with various carboxylic acids or amines to form larger peptide chains, demonstrating versatility in synthetic applications .

Research and Development

The compound's unique properties make it a candidate for further research into novel therapeutic agents. Its derivatives are being explored for applications in:

  • Anticancer Agents : Modifications of the oxazole ring have shown potential in inhibiting cancer cell proliferation .
  • Antimicrobial Compounds : Variants of this compound have demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPrecursor for bioactive compoundsSynthesis of dipeptidomimetics
Peptide SynthesisBuilding block in solid-phase synthesisUsed in SPPS
Research and DevelopmentInvestigated for anticancer and antimicrobial propertiesPotential activity against bacteria

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Protecting Group Molecular Weight (g/mol) Key Applications/Properties References
Target: 2-{2-[(Boc)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole 5-methyl; 2-(Boc-aminoethyl) Boc ~280–300 (estimated) Peptide synthesis, protease inhibition
2-([(Boc)amino]methyl)-1,3-oxazole-4-carboxylic acid (QV-7216) Oxazole 5-H (unsubstituted); 2-(Boc-aminomethyl) Boc 247.69 Intermediate for peptidomimetics
2-((Boc)amino)-5-methylthiazole-4-carboxylic acid Thiazole 5-methyl; 2-(Boc-amino) Boc 258.29 Bioisostere for oxazole derivatives
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole 5-methyl; 4-chlorophenyl None 237.64 Hydrophobic scaffold for drug design
2-[(1S)-1-{[(Cbz)amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole 5-methyl; 2-(Cbz-amino-3-methylbutyl) Cbz (Benzyloxycarbonyl) 346.38 Peptidomimetics with enhanced stability

Key Comparisons

Core Heterocycle Variations: Oxazole vs. For example, 2-((Boc)amino)-5-methylthiazole-4-carboxylic acid (MW 258.29) may exhibit improved resistance to oxidative degradation compared to oxazole analogs . Substituent Position: The target compound’s ethyl chain (vs. methyl in QV-7216) provides greater conformational flexibility, which could enhance binding to enzymes like proteases .

Protecting Group Differences: Boc vs. Cbz: The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group in 2-[(1S)-1-{[(Cbz)amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid requires hydrogenolysis. This makes the Boc-protected compound more suitable for solid-phase peptide synthesis .

Functional Group Impact: Hydrophobic vs. Polar Groups: The 4-chlorophenyl substituent in 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (MW 237.64) enhances lipophilicity, making it ideal for membrane-permeable scaffolds, whereas the Boc-aminoethyl group in the target compound balances solubility and reactivity .

Biological Activity: Analogs like Ile-MOzl-Ca (2-(1-amino-2-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylic acid) from antiplasmodial peptides demonstrate the oxazole core’s role in disrupting pathogen enzymes . The Boc group in the target compound likely serves a similar protective role in prodrug strategies .

Biological Activity

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS Number: 1418126-05-2) is a compound characterized by its oxazole ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on various studies and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₅, with a molecular weight of approximately 270.29 g/mol. The presence of the oxazole moiety is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₅
Molecular Weight270.29 g/mol
CAS Number1418126-05-2
Purity>97%

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to this compound were effective against several bacterial strains, suggesting that the oxazole ring contributes to this activity through interaction with microbial cell membranes or metabolic pathways .

Anticancer Properties

The anticancer potential of oxazole derivatives has been explored extensively. In vitro studies demonstrated that derivatives with similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . For instance, a derivative was shown to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds with oxazole structures have been investigated for their anti-inflammatory properties. In animal models, certain derivatives have demonstrated the ability to reduce inflammatory markers and symptoms associated with conditions such as arthritis and colitis . The exact mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of oxazole derivatives.
    • Results : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
    • : The oxazole ring enhances membrane permeability, leading to bacterial cell death.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : A dose-dependent decrease in viability was observed in breast cancer cell lines.
    • : The compound may serve as a lead for developing new anticancer agents.
  • Inflammatory Response Investigation :
    • Objective : To determine the anti-inflammatory effects in an animal model.
    • Results : Significant reduction in paw edema was noted after treatment with the compound.
    • : Suggests potential therapeutic use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization, leveraging formic acid derivatives as CO surrogates to stabilize intermediates . Key steps include Boc-protection of the amine group and oxazole ring formation via cyclization. Intermediates should be characterized using HPLC for purity (≥95%) and FTIR to confirm functional groups (e.g., Boc-protected amine at ~1680–1720 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry, particularly for the oxazole and ethylamine substituents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and use chemical goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Store the compound in a cool, dry environment (≤25°C) away from oxidizers. Note that degradation products under prolonged storage may include tert-butyl alcohol, detectable via GC-MS .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis, with a retention time comparison against a certified reference standard . Complement with Karl Fischer (KF) titration to measure residual moisture (<0.5%), as water content can affect Boc-group stability during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield when scaling synthesis from milligram to gram quantities?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to DMSO for better intermediate solubility) and catalyst loading (e.g., reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% to minimize side reactions) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust temperature gradients (e.g., 60°C → 80°C) to enhance cyclization efficiency . For gram-scale synthesis, implement continuous cooling to stabilize intermediates and prevent thermal degradation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Contradictions often arise from dynamic rotational barriers in the oxazole ring or Boc-group conformers. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. Compare experimental results with DFT calculations (B3LYP/6-31G*) for optimized geometries . If discrepancies persist, validate via X-ray crystallography of single crystals grown in acetonitrile/water (9:1) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: incubate the compound in buffers (pH 2–10) at 40°C for 30 days. Analyze degradation products via LC-MS/MS, focusing on Boc-deprotection (m/z 100–200) and oxazole ring cleavage. Use Arrhenius modeling to extrapolate shelf-life under standard conditions (25°C) .

Q. What advanced techniques are suitable for probing the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Employ Suzuki-Miyaura coupling with aryl boronic acids, using Pd(OAc)₂ (1 mol%) and SPhos ligand in THF/H₂O (4:1) at 80°C. Monitor regioselectivity via ¹³C NMR and high-resolution mass spectrometry (HRMS). For sterically hindered substrates, switch to Buchwald-Hartwig amination with Xantphos ligand .

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